IXA6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IXA6 is a novel compound known for its role as an activator of the inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1s) signaling pathway. This compound has shown potential vasoprotective activity and is being studied for its applications in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .

Mode of Action

This compound acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .

Biochemical Pathways

The activation of IRE1/XBP1s signaling by this compound impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

The solubility of this compound in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.

Result of Action

The activation of IRE1/XBP1s signaling by this compound leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .

Action Environment

Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

IXA6 plays a significant role in biochemical reactions, particularly in the activation of IRE1-XBP1s signaling . It interacts with the IRE1 enzyme, inducing its RNase activity . This interaction is crucial for the activation of the XBP1s transcriptional response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the IRE1-XBP1s signaling pathway . This activation leads to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IRE1 enzyme, which activates the enzyme’s RNase activity . This activation leads to changes in gene expression, particularly the activation of the XBP1s transcriptional response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It maintains its stability and does not degrade over time . Its effects on cellular function, particularly the activation of the IRE1-XBP1s signaling pathway, are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the IRE1-XBP1s signaling pathway . It interacts with the IRE1 enzyme, which is a key player in this pathway . The effects of this compound on metabolic flux or metabolite levels are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IXA6 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then selectively activated through IRE1-XBP1s signaling, which involves specific reaction conditions such as incubation times of 4 or 18 hours at a concentration of 10 μM .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically synthesized in controlled laboratory environments to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

IXA6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: this compound can also undergo reduction reactions, which may alter its chemical structure and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) and other solvents that facilitate the activation of IRE1-XBP1s signaling . The reaction conditions typically involve specific concentrations and incubation times to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the activation of IRE1-XBP1s signaling can lead to the formation of various proteostasis factors and other related compounds .

Scientific Research Applications

IXA6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

IRE1α kinase-IN-8: A potent inhibitor of IRE-1α, used in research related to diseases linked to the unfolded protein response.

KIRA6: An effective inhibitor of IRE1α RNase kinase, known for triggering apoptotic responses.

Uniqueness of IXA6

This compound is unique in its ability to selectively activate the IRE1-XBP1s signaling pathway without activating other cellular stress-responsive signaling pathways . This selective activation makes this compound a valuable tool for studying ER proteostasis and its implications in various diseases .

Properties

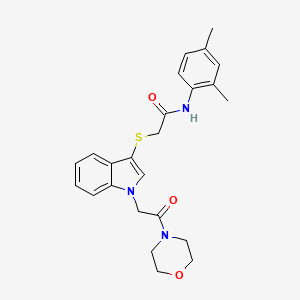

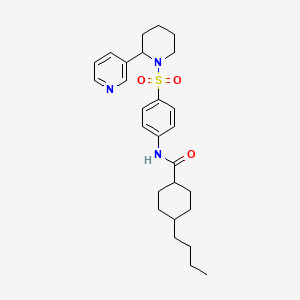

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLQYLVXKDCKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)